molecular formula C27H23N5O3 B4539884 N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarboxamide

N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarboxamide

Cat. No. B4539884
M. Wt: 465.5 g/mol
InChI Key: PTMWYSLCWKMGHL-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been the focus of research due to their potential biological activities and chemical properties. Research in this area aims to explore novel compounds with therapeutic potential or unique chemical behaviors.

Synthesis Analysis

Research on similar compounds involves complex synthesis processes, often starting from basic building blocks like benzaldehyde derivatives, piperazine, and quinoxaline precursors. For instance, the synthesis of related compounds typically involves cyclization reactions, amide formation, and functional group transformations to introduce various substituents essential for biological activity or chemical stability (Liu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds in this category is usually confirmed using techniques like NMR, IR, and mass spectrometry. These methods provide detailed insights into the arrangement of atoms and functional groups, crucial for understanding the compound's reactivity and interaction with biological targets (Babu et al., 2015).

Chemical Reactions and Properties

Compounds with the piperazine and quinoxaline moieties often undergo nucleophilic substitution reactions, cyclization, and interactions with various reagents to form new derivatives with potentially enhanced properties. Their reactivity is influenced by the presence of electron-donating or withdrawing groups on the rings (Patel et al., 2012).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are essential for the practical application and formulation of these compounds. These characteristics are typically investigated through experimental measurements and can be affected by the compound's molecular structure and substituents (Anthal et al., 2018).

properties

IUPAC Name

N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O3/c33-27(32-14-12-31(13-15-32)20-6-2-1-3-7-20)28-19-10-11-21-22(18-19)30-26(24-9-5-17-35-24)25(29-21)23-8-4-16-34-23/h1-11,16-18H,12-15H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMWYSLCWKMGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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